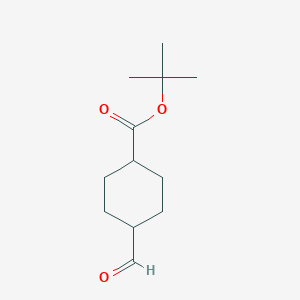

Tert-butyl 4-formylcyclohexane-1-carboxylate

Description

Tert-butyl 4-formylcyclohexane-1-carboxylate (molecular formula: C₁₂H₂₀O₃, molecular weight: 212.29 g/mol) is a cyclohexane derivative featuring two functional groups: a tert-butyl ester at position 1 and a formyl (aldehyde) group at position 4 . Its stereochemistry is noted as (1r,4r), indicating a rigid trans configuration. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables further derivatization via nucleophilic addition or condensation reactions .

Properties

CAS No. |

2901043-22-7 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

tert-butyl 4-formylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H20O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h8-10H,4-7H2,1-3H3 |

InChI Key |

GLZYLSVETUCVRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formylcyclohexane-1-carboxylate typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is used.

Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid derivative of cyclohexane is reacted with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to maintain the stability of the formyl group and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 4-formylcyclohexane-1-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-formylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. It may be used in the development of drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of polymers and resins. It is also used in the synthesis of specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-formylcyclohexane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The formyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids.

Molecular Targets and Pathways: The compound interacts with various enzymes and proteins in biological systems, depending on its functional groups. It may inhibit or activate specific pathways by forming covalent or non-covalent interactions with target molecules.

Comparison with Similar Compounds

Functional Group Diversity

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Tert-butyl 4-formylcyclohexane-1-carboxylate | C₁₂H₂₀O₃ | 212.29 | Ester, Aldehyde | Six-membered cyclohexane ring |

| Tert-butyl 4-cyanoazepane-1-carboxylate | C₁₃H₂₂N₂O₂ | 242.33 | Ester, Nitrile | Seven-membered azepane ring |

| Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate | Not provided | - | Ester, Fluorine, Ketone | Azepane with fluorine and ketone |

| Tert-butyl 4-amino-5-phenylazepane-1-carboxylate | C₁₇H₂₆N₂O₂ | 290.41 | Ester, Amine, Aryl | Azepane with amino and phenyl groups |

Key Observations :

- Ring Size : The cyclohexane ring in the target compound offers conformational rigidity compared to the more flexible seven-membered azepane derivatives .

- Reactivity: The formyl group in the target compound is highly reactive, enabling Schiff base formation or reductions, whereas nitriles (e.g., in C₁₃H₂₂N₂O₂) are stable but hydrolyzable to carboxylic acids . Amino groups (e.g., in C₁₇H₂₆N₂O₂) facilitate peptide coupling or metal coordination .

Physicochemical Properties and Stability

Solubility and Lipophilicity

- The tert-butyl group enhances lipophilicity, improving membrane permeability in drug design.

- The aldehyde group in the target compound increases polarity compared to non-polar analogs like tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate (C₁₄H₂₆N₂O₂) .

Stability Considerations

- Hydrolysis Resistance : The bulky tert-butyl ester resists hydrolysis better than methyl or ethyl esters .

- Aldehyde Sensitivity : The formyl group may oxidize under ambient conditions, necessitating inert storage . In contrast, nitriles (C₁₃H₂₂N₂O₂) and fluorinated analogs (e.g., 4-fluoro-5-oxoazepane) exhibit greater oxidative stability .

Target Compound

Comparison with Analogs

Target Compound

- Limited hazard data is available, but general precautions for tert-butyl esters apply: avoid skin/eye contact and ensure ventilation .

- The aldehyde group may cause irritation, akin to other aldehydes (e.g., formaldehyde) .

Biological Activity

Tert-butyl 4-formylcyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H22O3

- Molecular Weight : 226.32 g/mol

- Structure : The compound features a cyclohexane ring substituted with a tert-butyl group and a formyl carboxylate moiety, which is critical for its biological interactions.

Pharmacological Applications

This compound has been studied for various pharmacological effects, including:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokine production, contributing to its potential use in treating inflammatory diseases.

- Neuroprotective Properties : Some studies have indicated that it can protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease management.

The biological activity of this compound is primarily attributed to:

- Mitochondrial Targeting : The compound appears to interact with mitochondrial membranes, influencing cellular energy metabolism and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation and associated symptoms.

In Vitro Studies

A series of in vitro experiments have demonstrated the effectiveness of this compound against various cancer cell lines:

| Study | Cell Line | Concentration (µM) | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| HeLa | 10 | 5.2 | Apoptosis via mitochondrial pathway | |

| MCF-7 | 20 | 6.8 | Inhibition of cell proliferation | |

| A549 | 15 | 4.5 | Induction of oxidative stress |

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and therapeutic potential:

- A study conducted on murine models showed that administration of the compound at a dose of 50 mg/kg resulted in significant tumor reduction compared to control groups.

- Pharmacokinetic profiles indicated a half-life of approximately 3 hours with substantial tissue distribution, particularly in liver and lungs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.